molecular formula C9H9N3O2 B1388180 methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1150618-05-5

methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1388180
CAS No.: 1150618-05-5
M. Wt: 191.19 g/mol
InChI Key: YJXJLESRRZVQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The compound's official IUPAC name is methyl 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate, which accurately reflects the structural arrangement of functional groups and the tautomeric form typically observed under standard conditions. The systematic identification includes multiple database entries across various chemical information systems, establishing its unique chemical identity through standardized nomenclature protocols.

The molecular formula C9H9N3O2 indicates the presence of nine carbon atoms, nine hydrogen atoms, three nitrogen atoms, and two oxygen atoms arranged in a specific geometric configuration. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C9H9N3O2/c1-5-7-3-6(9(13)14-2)4-10-8(7)12-11-5/h3-4H,1-2H3,(H,10,11,12), providing a machine-readable representation of the molecular structure. The corresponding InChI Key, YJXJLESRRZVQPW-UHFFFAOYSA-N, serves as a shortened version of the full InChI string for database searching and chemical information retrieval.

The Simplified Molecular Input Line Entry System representation of the compound is CC1=C2C=C(C=NC2=NN1)C(=O)OC, which encodes the structural connectivity in a linear format suitable for computational applications. Additional systematic identifiers include the European Community number 840-678-2 and the DSSTox Substance Identifier DTXSID50653949, facilitating regulatory compliance and toxicological database integration. The compound is also catalogued in the ChEMBL database under identifier CHEMBL4563106, supporting drug discovery and medicinal chemistry research applications.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of pyrazolo[3,4-b]pyridine derivatives have provided fundamental insights into the three-dimensional molecular arrangements and intermolecular interactions characteristic of this compound class. X-ray diffraction studies of related compounds within the pyrazolo[3,4-b]pyridine family demonstrate consistent structural features that can be extrapolated to understand the solid-state behavior of this compound. These investigations reveal that pyrazolo[3,4-b]pyridine structures typically crystallize in monoclinic or triclinic space groups, with specific lattice parameters dependent upon substituent patterns and intermolecular hydrogen bonding networks.

Comprehensive analysis of structurally related compounds indicates that the pyrazolo[3,4-b]pyridine core maintains planarity across the fused ring system, with maximum deviations typically not exceeding 0.048 Angstroms from the best-fit plane. The carboxylate ester functionality introduces additional conformational considerations, particularly regarding the orientation of the methyl ester group relative to the heterocyclic core. Crystallographic data for similar compounds show that carboxylate oxygen atoms often exhibit positional disorder, which can be modeled using split-atom refinement techniques with major and minor components.

The crystal packing arrangements of pyrazolo[3,4-b]pyridine derivatives demonstrate characteristic intermolecular interactions including hydrogen bonding patterns involving nitrogen and oxygen atoms. These interactions typically include N-H···O, O-H···N, and weaker C-H···π contacts that contribute to overall crystal stability. The formation of molecular sheets through these intermolecular contacts is commonly observed, with sheet orientations determined by the specific substitution pattern of the pyrazolo[3,4-b]pyridine core. Additionally, π-π stacking interactions between aromatic rings contribute to the three-dimensional crystal architecture, with centroid-to-centroid distances typically ranging from 3.67 to 3.78 Angstroms.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The carbonyl stretch of the ester functionality typically appears in the region of 1700-1750 cm⁻¹, while aromatic C=C and C=N stretching vibrations manifest in the range of 1450-1650 cm⁻¹. The pyrazole and pyridine ring systems contribute additional characteristic peaks, with aromatic C-H stretching vibrations observed around 3000-3100 cm⁻¹.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and chemical environment of individual atoms. In ¹H Nuclear Magnetic Resonance spectra, the aromatic protons of the pyrazolo[3,4-b]pyridine system typically resonate in the range of 8.0-8.5 parts per million, with the pyridine H-4 proton often appearing as a singlet around 8.2-8.5 parts per million. The methyl group attached to the pyrazole ring generally resonates as a singlet between 2.6-2.8 parts per million, while the ester methyl group appears around 3.8-4.0 parts per million. The ¹³C Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the carbonyl carbon around 160-170 parts per million, aromatic carbons in the range of 120-160 parts per million, and aliphatic carbons below 50 parts per million.

High-resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis. The molecular ion peak for this compound appears at m/z 191.0695 (calculated for C9H9N3O2), confirming the molecular formula assignment. Fragmentation patterns typically include loss of the methyl ester group (loss of 31 mass units) and subsequent ring fragmentation processes. Additional spectroscopic techniques such as ¹⁵N Nuclear Magnetic Resonance provide information about nitrogen chemical environments, with pyrazole nitrogens typically resonating between 250-310 parts per million and pyridine nitrogen around 53 parts per million.

Thermodynamic Stability and Tautomeric Behavior

The thermodynamic stability and tautomeric equilibria of this compound are governed by electronic delocalization patterns and intermolecular interactions within the fused heterocyclic system. Theoretical calculations and experimental observations demonstrate that pyrazolo[3,4-b]pyridine derivatives exist predominantly in the 1H-tautomeric form rather than the 2H-isomer, with stability differences exceeding 37 kilojoules per mole (approximately 9 kilocalories per mole). This substantial energy difference favors the 1H-tautomer due to enhanced aromatic stabilization achieved through optimal double bond positioning within the fused ring system.

The tautomeric preference for the 1H-form results from maximized aromatic circulation across both the pyrazole and pyridine rings, whereas the 2H-tautomer only permits peripheral aromatic circulation due to double bond constraints. Advanced molecular orbital calculations using density functional theory methods confirm that the 1H-tautomer exhibits superior electronic delocalization and lower overall energy compared to alternative tautomeric forms. The methyl substitution at the 3-position of the pyrazole ring further stabilizes the 1H-tautomer through favorable electronic effects and reduced steric interactions.

Thermodynamic analysis reveals that the compound maintains structural integrity across a wide temperature range, with decomposition temperatures typically exceeding 200 degrees Celsius for related pyrazolo[3,4-b]pyridine derivatives. The ester functionality introduces additional stability considerations, as hydrolysis reactions can occur under strongly acidic or basic conditions, leading to formation of the corresponding carboxylic acid. Solvent effects play a crucial role in tautomeric equilibria, with polar protic solvents potentially influencing the relative populations of different tautomeric forms through hydrogen bonding interactions.

Properties

IUPAC Name

methyl 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-7-3-6(9(13)14-2)4-10-8(7)12-11-5/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXJLESRRZVQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653949
Record name Methyl 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-05-5
Record name Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature in ethanol, providing the desired product with moderate to good yields . Another method involves the treatment of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with the Vilsmeier–Haack reagent .

Industrial Production Methods

the use of solid acid catalysts like AC-SO3H and room temperature conditions suggest that scalable and environmentally friendly methods could be developed for its industrial synthesis .

Chemical Reactions Analysis

3.1. Esterification

The methyl ester form of pyrazolo[3,4-b]pyridine-5-carboxylic acid is synthesized through an esterification reaction with methanol. The reaction typically involves heating the carboxylic acid with an excess of methanol in the presence of a dehydrating agent like sulfuric acid.

3.2. Hydrazine Reaction

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can react with hydrazine hydrate to form the corresponding carbohydrazide. This reaction is significant for synthesizing derivatives with potential biological activity.

Reaction Mechanism

The mechanism for the hydrazine reaction involves nucleophilic attack by hydrazine on the carbonyl carbon of the ester, followed by dehydration to form the carbohydrazide.

Table 2: Key Reactions and Products

Reaction TypeReactantsProducts
EsterificationPyrazole Carboxylic Acid + MethanolMethyl Pyrazole Ester
Hydrazine ReactionMethyl Pyrazole Ester + HydrazinePyrazole Carbohydrazide

Biological Evaluations

Recent studies have shown that derivatives of this compound exhibit significant biological activities. For instance:

  • Inhibition Studies : Certain derivatives have demonstrated nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in cancer progression .

  • Antimicrobial Activity : Other derivatives have been evaluated for their antimicrobial properties, showing promising results against various bacterial strains .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is primarily explored for its potential therapeutic applications. It has been shown to exhibit various biological activities, including:

  • Anticancer Properties : Recent studies indicate that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For example, certain derivatives have demonstrated IC values as low as 0.36 µM against CDK2, suggesting potent selective inhibition over CDK9. In preclinical evaluations, these derivatives showed significant antiproliferative activity against human tumor cell lines such as HeLa and HCT116 .

Antimicrobial Activity

The compound is also being investigated for its antibacterial, antiviral, and antifungal properties. Its structural features allow it to interact with various biological targets, making it a candidate for developing new antimicrobial agents.

Synthesis of Complex Heterocycles

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its versatility in chemical reactions—such as oxidation, reduction, and substitution—enables the creation of various derivatives with tailored biological activities.

Agrochemical Applications

The compound's potential extends to the synthesis of agrochemicals, where its derivatives may serve as effective pesticides or herbicides due to their biological activity profiles .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of several derivatives of this compound against various human tumor cell lines. The results indicated substantial antiproliferative activity across different cell lines (HeLa, HCT116), supporting the compound's potential as a lead structure for cancer drug development.

Case Study 2: Synthesis and Biological Testing

Another investigation focused on synthesizing new derivatives through various chemical modifications of this compound. The resulting compounds were tested for their antimicrobial efficacy and demonstrated promising results against resistant bacterial strains.

Mechanism of Action

The mechanism of action of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Activity: 3-Methyl Group: Central to the MSC series of CDK8/19 inhibitors, suggesting its role in kinase binding . 4-Amino/4-Chloro Groups: Amino derivatives (e.g., Compound 5 in ) show antiviral activity, while chloro substituents enhance stability and lipophilicity . Benzyl/Phenyl Groups: Bulky substituents (e.g., 1-benzyl in ) may improve receptor binding but increase molecular weight .

Synthetic Routes: TFA-Catalyzed Reactions: Used for coupling pyrazole amines with acrylates (e.g., 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl derivative in ) . Novel Cascade Reactions: describes a method using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles for scaffold assembly under mild conditions .

Biological Applications: Anticancer: Derivatives like ethyl 4-((5-methylpyridin-2-yl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (ARA-04) inhibit herpes simplex virus, while others target CDK8/19 in cancer . Antimalarial: Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (L87) showed activity against Plasmodium falciparum .

Safety and Stability :

  • Chloro-substituted derivatives (e.g., ) may pose higher toxicity risks due to halogen atoms, whereas methyl esters (e.g., target compound) prioritize manageable irritation hazards .

Biological Activity

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS Number: 1150618-05-5) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a pyrazolo[3,4-b]pyridine core with a methyl group at the 3-position. The molecular formula is C9_9H9_9N3_3O2_2, and it has a molecular weight of 191.19 g/mol .

Synthesis Methods:
One effective synthetic route involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3_3H) as a catalyst. This method is notable for its mild reaction conditions and environmental friendliness, yielding the desired compound in moderate to good yields .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. Its structure facilitates the formation of hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. Ongoing research is focused on identifying these molecular targets and elucidating the pathways involved in its action .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported that certain derivatives exhibited IC50_{50} values as low as 0.36 µM against CDK2, demonstrating potent selective inhibition over CDK9 .

Case Study:
In a preclinical evaluation, this compound derivatives were tested against various human tumor cell lines (HeLa, HCT116, A375). Results indicated substantial antiproliferative activity, suggesting that these compounds could serve as promising candidates for cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests indicate that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell functions or inhibition of key enzymes .

Comparative Analysis

To better understand the unique properties of this compound relative to similar compounds, a comparison table is provided below:

Compound NameStructure FeatureBiological Activity
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylateLacks methyl group at C3Moderate anticancer activity
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylateHydroxymethyl group instead of methylAntimicrobial properties
Methyl 5-(trifluoromethyl)-1H-pyrolo[2,3-b]pyridine-4-carboxylateTrifluoromethyl groupEnhanced selectivity in kinase inhibition

Q & A

Q. What are the established synthetic methodologies for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions between pyrazole-5-amine derivatives and α,β-unsaturated carbonyl precursors. For example, ethyl 2-benzoyl-3,3-bis(methylthio)acrylate reacts with substituted pyrazol-5-amine under reflux in toluene with trifluoroacetic acid (TFA) as a catalyst . Key steps include:

  • Catalyst selection : TFA (30 mol%) enhances reaction efficiency.
  • Reflux conditions : Optimal temperature (110–120°C) ensures complete cyclization.
  • Purification : Recrystallization from ethanol yields pure products (e.g., 133°C melting point for analogous compounds) .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • ¹H/¹³C NMR : Confirms substitution patterns and aromaticity. For example, pyrazole ring protons resonate at δ 6.6–7.8 ppm, while the methyl ester group appears as a singlet at δ 3.8–4.2 ppm .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in pyrazolo[3,4-b]pyridine derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while toluene minimizes side reactions .
  • Catalyst screening : TFA outperforms Lewis acids (e.g., ZnCl₂) in minimizing by-products .
  • Temperature control : Gradual heating prevents decomposition of thermally labile intermediates.

Q. What computational approaches are used to predict biological activity or binding modes?

  • Molecular docking : Software like Discovery Studio and MarvinSketch models interactions with target proteins (e.g., kinases or receptors). For pyrazolo[3,4-b]pyridines, docking studies highlight hydrogen bonding with active-site residues .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

Q. How should researchers address contradictions in spectral or biological data across studies?

  • Batch variability : Verify synthetic protocols (e.g., reaction time, purification steps) to rule out impurities .
  • Biological assays : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
  • Crystallographic validation : Compare experimental X-ray data with computational models to resolve structural ambiguities .

Methodological Guidance

Q. What strategies are recommended for scaling up synthesis without compromising quality?

  • Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions in large-scale syntheses.
  • In-line analytics : Use HPLC or LC-MS to monitor reaction progress and intermediate stability .

Q. How can regioselectivity challenges in pyrazolo[3,4-b]pyridine synthesis be addressed?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) at the pyridine ring direct cyclization to the desired position .
  • Protecting groups : Temporarily block reactive sites (e.g., -NH₂) to prevent undesired side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.